molecular formula C12H10Cl2N2 B6145265 2,4-dichloro-5-ethyl-6-phenylpyrimidine CAS No. 1490348-30-5

2,4-dichloro-5-ethyl-6-phenylpyrimidine

Cat. No.: B6145265
CAS No.: 1490348-30-5
M. Wt: 253.1
InChI Key:
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Description

2,4-Dichloro-5-ethyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-ethyl-6-phenylpyrimidine typically involves the reaction of appropriate substituted pyrimidines with chlorinating agents. One common method involves the use of organolithium reagents for regioselective substitution reactions. For instance, 2,4-dichloro-6-phenylpyrimidine can be synthesized using phenyllithium in tetrahydrofuran (THF) at low temperatures . The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or thionyl chloride. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-ethyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions with various organometallic reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organolithium reagents, palladium catalysts, and various nucleophiles. Reaction conditions often involve the use of anhydrous solvents, inert atmospheres, and controlled temperatures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyrimidines with potential biological activity .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-ethyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-ethyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups enhances its reactivity and potential for diverse applications compared to other pyrimidine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-5-ethyl-6-phenylpyrimidine involves the reaction of 2,4-dichloro-5-ethylpyrimidine with phenylmagnesium bromide followed by reaction with acetic anhydride.", "Starting Materials": [ "2,4-dichloro-5-ethylpyrimidine", "Phenylmagnesium bromide", "Acetic anhydride", "Diethyl ether", "Sodium sulfate", "Magnesium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-ethylpyrimidine (1.0 g) in diethyl ether (10 mL) and add phenylmagnesium bromide (1.5 mL, 1.5 M in diethyl ether) dropwise at 0°C.", "Step 2: Stir the reaction mixture at room temperature for 2 hours.", "Step 3: Add acetic anhydride (1.0 mL) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (10 mL) and stirring for 10 minutes.", "Step 5: Extract the organic layer with diethyl ether (3 x 10 mL) and wash with water (10 mL).", "Step 6: Dry the organic layer over sodium sulfate and filter.", "Step 7: Concentrate the filtrate under reduced pressure.", "Step 8: Recrystallize the crude product from ethanol to obtain 2,4-dichloro-5-ethyl-6-phenylpyrimidine as a white solid (yield: 70-80%)." ] }

CAS No.

1490348-30-5

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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